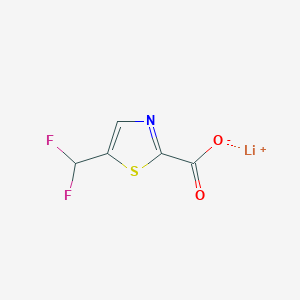![molecular formula C22H23N3O2S B2562035 1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone CAS No. 477889-43-3](/img/structure/B2562035.png)
1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone, also known as AZP-TPE, is a novel synthetic compound that has been studied for its potential use in drug discovery and development. AZP-TPE is a small molecule that has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, neurological disorders, and inflammatory diseases. AZP-TPE has been found to possess a variety of biological activities including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of heterocyclic compounds, including pyrimidinone derivatives, through sequential aza-Wittig/base catalyzed cyclization processes have been extensively studied. These methodologies allow for the creation of a variety of compounds with potential applications in material science and pharmaceuticals (Hong Chen & Mingguo Liu, 2019). Similar synthetic strategies have been employed to create novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore, indicating the versatility of these synthetic approaches in producing materials with unique optical properties (Yuh-Wen Ho & W. Yao, 2013).
Antimicrobial Activity
- Studies on the antimicrobial activity of synthesized compounds, such as the reaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxy phenyl)-ethanone, resulting in compounds that exhibit significant antimicrobial properties against various bacterial strains, highlight the potential application of these compounds in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Material Science Applications
- The creation of polyimide-silica nanocomposites from novel diamine precursors demonstrates the potential of these materials in applications requiring high thermal stability and specific surface properties. Such materials could find applications in coatings, electronics, and other high-performance materials (Toheed Akhter et al., 2013).
Chemical Properties and Reactivity
- The study of condensed isoquinolines and the synthesis of pyrimidinones highlights the exploration of chemical reactivity and the formation of complex structures, which could be relevant for the development of pharmaceuticals and organic materials (A. Zadorozhny et al., 2008).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21(25-13-3-1-2-4-14-25)16-27-18-9-7-17(8-10-18)22-23-12-11-19(24-22)20-6-5-15-28-20/h5-12,15H,1-4,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBGKMUTSVXROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

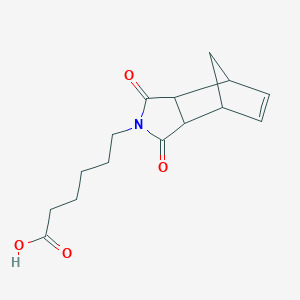
![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)
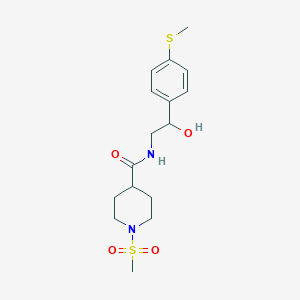
![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)
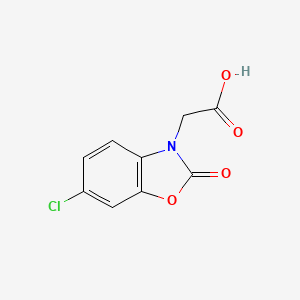
![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)
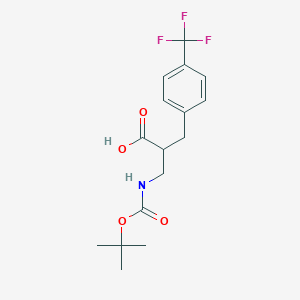
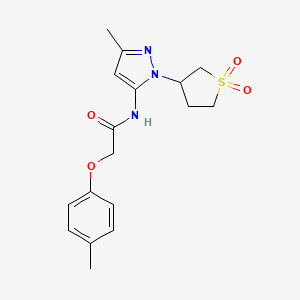
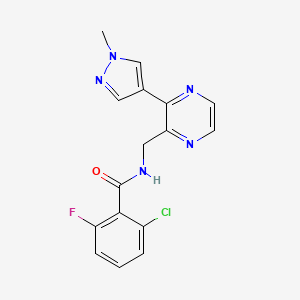
![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)
